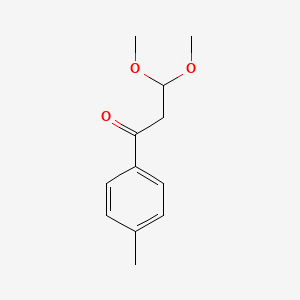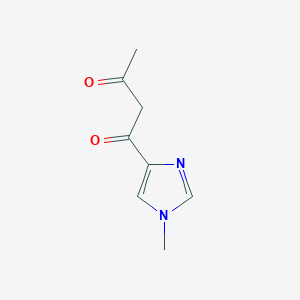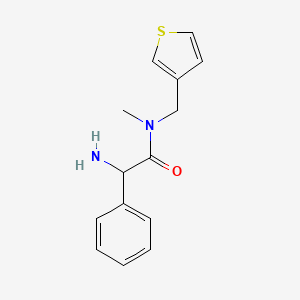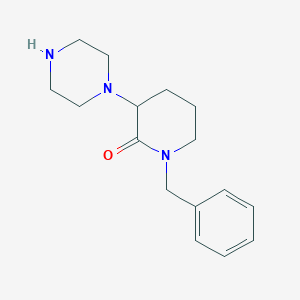![molecular formula C11H14ClNO B13299973 2-[Amino(cyclopropyl)methyl]-6-chloro-4-methylphenol](/img/structure/B13299973.png)
2-[Amino(cyclopropyl)methyl]-6-chloro-4-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Amino(cyclopropyl)methyl]-6-chloro-4-methylphenol is an organic compound characterized by the presence of a phenol group substituted with an amino group, a cyclopropylmethyl group, a chlorine atom, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Amino(cyclopropyl)methyl]-6-chloro-4-methylphenol typically involves multi-step organic reactions. One common method includes the alkylation of a phenol derivative with a cyclopropylmethyl halide, followed by the introduction of an amino group through nucleophilic substitution. The chlorination of the aromatic ring can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are crucial to achieving the desired product quality and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2-[Amino(cyclopropyl)methyl]-6-chloro-4-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form corresponding amines or other reduced products.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Nucleophiles like sodium hydroxide or alkoxides in polar solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
Aplicaciones Científicas De Investigación
2-[Amino(cyclopropyl)methyl]-6-chloro-4-methylphenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[Amino(cyclopropyl)methyl]-6-chloro-4-methylphenol involves its interaction with molecular targets such as enzymes or receptors. The amino and phenol groups can form hydrogen bonds or ionic interactions with biological macromolecules, influencing their activity. The cyclopropylmethyl group may contribute to the compound’s stability and binding affinity.
Comparación Con Compuestos Similares
2-[Amino(cyclopropyl)methyl]-4-methylphenol: Lacks the chlorine atom, which may affect its reactivity and biological activity.
6-Chloro-4-methylphenol: Lacks the amino and cyclopropylmethyl groups, resulting in different chemical and biological properties.
2-[Amino(cyclopropyl)methyl]phenol: Lacks the methyl and chlorine groups, which may influence its overall stability and reactivity.
Uniqueness: 2-[Amino(cyclopropyl)methyl]-6-chloro-4-methylphenol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of the cyclopropylmethyl group adds to its structural complexity and may enhance its interactions with biological targets.
Propiedades
Fórmula molecular |
C11H14ClNO |
|---|---|
Peso molecular |
211.69 g/mol |
Nombre IUPAC |
2-[amino(cyclopropyl)methyl]-6-chloro-4-methylphenol |
InChI |
InChI=1S/C11H14ClNO/c1-6-4-8(10(13)7-2-3-7)11(14)9(12)5-6/h4-5,7,10,14H,2-3,13H2,1H3 |
Clave InChI |
RDNZLTFBHVQVQA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)Cl)O)C(C2CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B13299904.png)

![1-(2-Hydroxybicyclo[2.2.1]heptan-2-YL)propan-2-one](/img/structure/B13299922.png)

![2-[(Cyclopropylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13299928.png)
![2-[4-(2-Methylpropoxy)phenyl]propan-2-amine](/img/structure/B13299930.png)




![5-[(Prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13299961.png)

